4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol
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Overview
Description
4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol is a complex organic compound that features a benzimidazole moiety, a nitrophenol group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using dilute nitric acid at room temperature to produce a mixture of 2-nitrophenol and 4-nitrophenol.
Formation of Benzimidazole: Benzimidazole derivatives can be synthesized through various methods, including the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent.
Imine Formation: The final step involves the condensation of the benzimidazole derivative with 4-nitrophenol under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents such as sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Scientific Research Applications
4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-nitrophenol: A simpler compound with a nitro group and a hydroxyl group on a benzene ring.
Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole, which share the benzimidazole core structure.
Uniqueness
4-nitro-2-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol is unique due to its combination of a nitrophenol group and a benzimidazole moiety linked by an imine bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14N4O3 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-nitro-2-[(2-phenyl-3H-benzimidazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C20H14N4O3/c25-19-9-7-16(24(26)27)10-14(19)12-21-15-6-8-17-18(11-15)23-20(22-17)13-4-2-1-3-5-13/h1-12,25H,(H,22,23) |
InChI Key |
QXYCWPYEUCWASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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